![molecular formula C19H24N4O3S B2371345 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-85-3](/img/structure/B2371345.png)
8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Scientific Research Applications
Immunobiological Activity
Compounds structurally related to "8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione" have been investigated for their immunostimulatory and immunomodulatory effects. For instance, 2-amino-3-(purin-9-yl)propanoic acids and their derivatives have shown significant enhancement in the secretion of chemokines and augmentation of nitric oxide (NO) biosynthesis, highlighting their potential in modulating immune responses (Doláková et al., 2005).
Antiviral and Antidepressant Properties
Research has also explored the affinity and pharmacological evaluation of purine-2,6-dione derivatives for serotonin receptors, indicating potential psychotropic activity. Specifically, certain derivatives have displayed antidepressant-like effects and anxiolytic-like activity in animal models, suggesting their application in treating mood disorders (Chłoń-Rzepa et al., 2013).
Material Design and Molecular Interactions
A quantitative investigation into the intermolecular interactions present in certain purine-2,6-dione derivatives has provided insights into their potential application in new material design. These studies analyze how hydrogen bonding, electrostatic energy contributions, and dispersion energy components contribute to molecular stability and interactions, laying the groundwork for novel material synthesis (Shukla et al., 2020).
Analgesic Activity
New derivatives have been synthesized to explore their analgesic and anti-inflammatory effects. For instance, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated significant analgesic activity in vivo, presenting a new class of potential analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Safety and Hazards
properties
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13(24)12-27-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13,24H,7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJRYQWRZBIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
476481-85-3 |
Source
|
Record name | 8-[(2-HYDROXYPROPYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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